Cas no 1261774-39-3 (4,2'-Bis(trifluoromethyl)-2-methylbiphenyl)

4,2'-Bis(trifluoromethyl)-2-methylbiphenyl 化学的及び物理的性質
名前と識別子
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- 4,2'-Bis(trifluoromethyl)-2-methylbiphenyl
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- インチ: 1S/C15H10F6/c1-9-8-10(14(16,17)18)6-7-11(9)12-4-2-3-5-13(12)15(19,20)21/h2-8H,1H3
- InChIKey: VWEKGYWCGBFYIZ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C1C=CC(C(F)(F)F)=CC=1C)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 1
- 複雑さ: 345
- トポロジー分子極性表面積: 0
- XLogP3: 5.7
4,2'-Bis(trifluoromethyl)-2-methylbiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011011232-500mg |
4,2'-Bis(trifluoromethyl)-2-methylbiphenyl |
1261774-39-3 | 97% | 500mg |
798.70 USD | 2021-07-04 | |
Alichem | A011011232-250mg |
4,2'-Bis(trifluoromethyl)-2-methylbiphenyl |
1261774-39-3 | 97% | 250mg |
475.20 USD | 2021-07-04 | |
Alichem | A011011232-1g |
4,2'-Bis(trifluoromethyl)-2-methylbiphenyl |
1261774-39-3 | 97% | 1g |
1,534.70 USD | 2021-07-04 |
4,2'-Bis(trifluoromethyl)-2-methylbiphenyl 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
4,2'-Bis(trifluoromethyl)-2-methylbiphenylに関する追加情報
4,2'-Bis(trifluoromethyl)-2-methylbiphenyl (CAS No. 1261774-39-3): A Versatile Fluorinated Biphenyl Derivative
In the realm of fluorinated organic compounds, 4,2'-Bis(trifluoromethyl)-2-methylbiphenyl (CAS No. 1261774-39-3) stands out as a structurally unique and functionally diverse molecule. This trifluoromethyl-substituted biphenyl derivative has garnered significant attention in recent years due to its intriguing chemical properties and wide-ranging applications in pharmaceuticals, materials science, and specialty chemicals. The presence of multiple CF3 groups and a methyl substituent on the biphenyl scaffold imparts exceptional characteristics that make this compound valuable for various high-tech applications.
The molecular structure of 4,2'-Bis(trifluoromethyl)-2-methylbiphenyl features a biphenyl core with strategic substitutions: two trifluoromethyl groups at the 4 and 2' positions, and a methyl group at the 2 position. This specific arrangement creates a sterically demanding yet electronically interesting framework that influences the compound's physical and chemical behavior. Recent studies in fluorinated aromatic compounds have highlighted how such substitutions can dramatically alter properties like solubility, thermal stability, and electronic characteristics—factors that are crucial for many advanced applications.
One of the most prominent applications of 4,2'-Bis(trifluoromethyl)-2-methylbiphenyl is in the development of advanced pharmaceutical intermediates. The CF3 groups in this compound serve as valuable pharmacophores, often enhancing the metabolic stability and bioavailability of drug candidates. Pharmaceutical researchers are particularly interested in how this fluorinated biphenyl derivative can be incorporated into novel drug scaffolds targeting various therapeutic areas. Recent patent literature reveals growing interest in similar trifluoromethylated compounds for CNS drugs and anti-inflammatory agents.
In materials science, 4,2'-Bis(trifluoromethyl)-2-methylbiphenyl has shown promise as a building block for high-performance polymers and liquid crystal materials. The compound's rigid biphenyl structure combined with the electron-withdrawing nature of the CF3 groups makes it an attractive monomer for creating materials with unique optical and electronic properties. Researchers developing OLED materials and organic semiconductors have noted that such fluorinated aromatics can significantly improve device performance through enhanced charge transport characteristics.
The synthesis of 4,2'-Bis(trifluoromethyl)-2-methylbiphenyl typically involves sophisticated cross-coupling reactions between appropriately substituted benzene derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing demand for sustainable production methods in fine chemical manufacturing. Recent advancements in C-F bond formation techniques have made the preparation of such polyfluorinated compounds more efficient and environmentally friendly.
From a commercial perspective, the market for specialty fluorinated compounds like 4,2'-Bis(trifluoromethyl)-2-methylbiphenyl has been expanding steadily. Industry analysts attribute this growth to increasing demand from the pharmaceutical sector and emerging applications in electronic materials. The compound's CAS No. 1261774-39-3 has appeared more frequently in recent chemical catalogues, indicating rising industrial interest. Suppliers are now offering this material in various purity grades to meet diverse research and production needs.
Environmental and safety considerations for 4,2'-Bis(trifluoromethyl)-2-methylbiphenyl follow standard protocols for handling fluorinated organic compounds. While not classified as hazardous under normal conditions, proper laboratory practices should be observed when working with this material. The scientific community continues to study the environmental fate of polyfluorinated aromatic compounds, with particular attention to their persistence and biodegradation pathways.
Looking ahead, research trends suggest growing exploration of 4,2'-Bis(trifluoromethyl)-2-methylbiphenyl in cutting-edge applications like metal-organic frameworks (MOFs) and catalysis. The compound's unique steric and electronic properties make it an interesting ligand candidate for designing novel catalytic systems. Additionally, its potential in creating fluorinated porous materials for gas storage and separation is being actively investigated by materials scientists worldwide.
For researchers and industry professionals seeking detailed technical information about 4,2'-Bis(trifluoromethyl)-2-methylbiphenyl (CAS No. 1261774-39-3), comprehensive characterization data including NMR spectra, HPLC purity profiles, and thermal analysis results are increasingly available from specialty chemical suppliers. The compound's growing importance is reflected in its inclusion in recent reviews about fluorine in medicinal chemistry and advanced material design, making it a noteworthy subject for both academic and industrial research programs.
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